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For Researchers, Scientists, and Drug Development Professionals

Introduction
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7

(CDK7).[1] CDK7 is a key regulator of both the cell cycle and transcription, making it a

compelling target in oncology.[1][2] This document provides a comprehensive technical guide

on the selectivity profile of SHR5428 against other Cyclin-Dependent Kinases (CDKs), based

on currently available information. It is intended to inform researchers and drug development

professionals on the preclinical characteristics of this compound. SHR5428 has demonstrated

potent enzymatic and cellular activity against triple-negative breast cancer models and exhibits

favorable pharmacokinetic properties in preclinical species.[1]

Data Presentation: SHR5428 Kinase Selectivity
While the primary publication detailing the full quantitative selectivity profile of SHR5428 is not

publicly accessible, available abstracts consistently report its high selectivity for CDK7 over

other key cell cycle and transcriptional CDKs.[1] The table below summarizes the known

inhibitory activity and the qualitative selectivity profile of SHR5428.
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Kinase Target IC50 (nM) Selectivity Description

CDK7 2.3 Highly Potent Inhibition

CDK1 Not Publicly Available High Selectivity over CDK1[1]

CDK2 Not Publicly Available High Selectivity over CDK2[1]

CDK4 Not Publicly Available High Selectivity over CDK4[1]

CDK6 Not Publicly Available High Selectivity over CDK6[1]

CDK9 Not Publicly Available High Selectivity over CDK9[1]

CDK12 Not Publicly Available High Selectivity over CDK12[1]

Note: IC50 values for CDKs other than CDK7 are not available in the public domain at the time

of this writing. The description of high selectivity is based on statements from the primary

research publication abstract.[1]

Experimental Protocols
The precise experimental protocols used to determine the selectivity profile of SHR5428 have

not been detailed in publicly available literature. However, a generalized methodology for in

vitro kinase inhibition assays is presented below to provide a framework for understanding how

such data is typically generated.

Representative In Vitro Kinase Selectivity Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound

against a panel of protein kinases.

1. Reagents and Materials:

Recombinant human CDK/cyclin complexes (e.g., CDK7/CycH/MAT1, CDK1/CycB,
CDK2/CycA, etc.)
Kinase-specific peptide substrates
Adenosine triphosphate (ATP), [γ-³³P]ATP
Test compound (SHR5428) dissolved in Dimethyl Sulfoxide (DMSO)
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
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ATP solution
96-well filter plates
Scintillation counter and scintillant

2. Assay Procedure:

A serial dilution of the test compound (SHR5428) is prepared in DMSO and then diluted in
the kinase reaction buffer.
The recombinant CDK/cyclin enzymes are prepared in the kinase reaction buffer.
In the wells of a 96-well plate, the test compound at various concentrations is pre-incubated
with the respective CDK/cyclin enzyme for a defined period (e.g., 10-15 minutes) at room
temperature.
The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ-³³P]ATP.
The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled
temperature (e.g., 30°C).
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
The phosphorylated substrate is captured on a filter plate, which is then washed to remove
unincorporated [γ-³³P]ATP.
Scintillant is added to the wells, and the radioactivity, corresponding to the degree of
substrate phosphorylation, is measured using a scintillation counter.

3. Data Analysis:

The raw data (counts per minute) are converted to percent inhibition relative to a DMSO
control (0% inhibition) and a no-enzyme control (100% inhibition).
The IC50 values, the concentration of the inhibitor required to reduce enzyme activity by
50%, are determined by fitting the percent inhibition data to a sigmoidal dose-response curve
using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations
CDK7 Signaling Pathway

CDK7 plays a dual role in regulating the cell cycle and transcription. As a component of the

CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as

CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor IIH (TFIIH), it

phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription

initiation.
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Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by SHR5428.

Experimental Workflow: Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a

kinase inhibitor.
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Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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